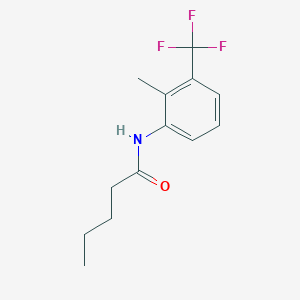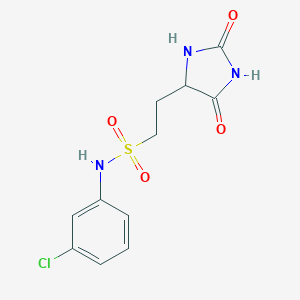
n-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential use in treating autoimmune diseases. It is a small molecule inhibitor of Janus kinase 3 (JAK3), which plays a key role in the signaling pathways of many immune cells. In
Mécanisme D'action
N-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide works by inhibiting the activity of JAK3, which is involved in the signaling pathways of many immune cells. JAK3 is a tyrosine kinase that phosphorylates and activates downstream signaling molecules involved in immune cell activation and proliferation. By inhibiting JAK3, n-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide can reduce the activity of these immune cells and decrease inflammation in the body.
Biochemical and Physiological Effects:
n-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide has been shown to reduce inflammation in the body by inhibiting the activity of immune cells involved in the inflammatory response. It has also been shown to reduce the production of cytokines, which are signaling molecules involved in the immune response. In addition, n-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide has been shown to reduce the activity of T cells, which play a key role in autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide has several advantages for lab experiments, including its high purity and stability. It is also readily available from commercial sources. However, n-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide can be expensive, and its use may be limited by its specificity for JAK3. It may also have off-target effects on other tyrosine kinases, which could complicate data interpretation.
Orientations Futures
There are several future directions for research on n-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide. One area of interest is the potential use of n-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide in combination with other drugs for the treatment of autoimmune diseases. Another area of interest is the development of more specific JAK3 inhibitors that could reduce off-target effects. Finally, research is needed to better understand the long-term effects of n-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide on the immune system and its potential use in other disease states.
Méthodes De Synthèse
The synthesis of n-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide involves several steps, including the reaction of 3-chloroaniline with ethyl 2-oxo-2-(4-phenylpiperazin-1-yl)acetate to form an intermediate compound. This intermediate is then reacted with 1,3-propanesultone to produce the final product, n-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide. The synthesis method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
N-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK3, which is involved in the signaling pathways of many immune cells. By inhibiting JAK3, n-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide can reduce the activity of these immune cells and decrease inflammation in the body. Clinical trials have shown promising results for the use of n-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide in treating these autoimmune diseases.
Propriétés
Numéro CAS |
10044-78-7 |
|---|---|
Nom du produit |
n-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide |
Formule moléculaire |
C11H12ClN3O4S |
Poids moléculaire |
317.75 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide |
InChI |
InChI=1S/C11H12ClN3O4S/c12-7-2-1-3-8(6-7)15-20(18,19)5-4-9-10(16)14-11(17)13-9/h1-3,6,9,15H,4-5H2,(H2,13,14,16,17) |
Clé InChI |
YDECWPVBRRGPND-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)CCC2C(=O)NC(=O)N2 |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)CCC2C(=O)NC(=O)N2 |
Autres numéros CAS |
10044-78-7 |
Synonymes |
N-(3-chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



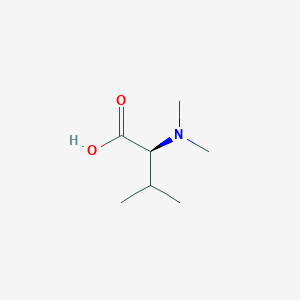

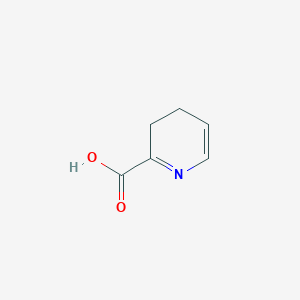
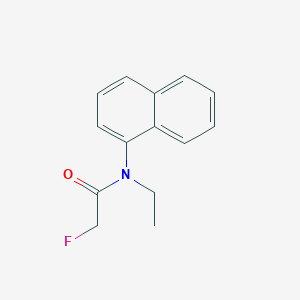
![2-[2-(4-Methylphenyl)-1,1-dioxido-6-phenyl-4H-thiopyran-4-ylidene]propanedinitrile](/img/structure/B156701.png)
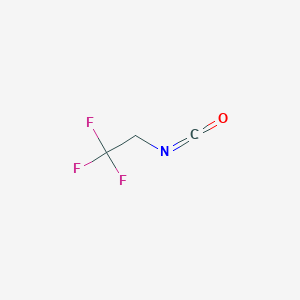



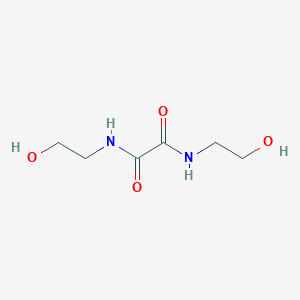
![tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B156711.png)
